molecular formula C23H24N2O3 B13521026 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide

2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide

Cat. No.: B13521026
M. Wt: 376.4 g/mol
InChI Key: WJCWFNVHTTXYSE-UHFFFAOYSA-N
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Description

2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a phenyl ring substituted with benzyloxy groups, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the protection of phenolic groups followed by amination and amidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials for nanotechnology.

Mechanism of Action

The mechanism of action of 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzyloxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[3,4-dimethoxyphenyl]propanamide: Similar structure but with methoxy groups instead of benzyloxy groups.

    2-Amino-3-[3,4-dihydroxyphenyl]propanamide: Contains hydroxyl groups instead of benzyloxy groups.

Uniqueness

2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is unique due to the presence of benzyloxy groups, which provide distinct chemical properties and reactivity. These groups can enhance the compound’s stability and solubility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanamide

InChI

InChI=1S/C23H24N2O3/c24-20(23(25)26)13-19-11-12-21(27-15-17-7-3-1-4-8-17)22(14-19)28-16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,24H2,(H2,25,26)

InChI Key

WJCWFNVHTTXYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)N)N)OCC3=CC=CC=C3

Origin of Product

United States

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